molecular formula C14H10Cl2N2O4 B5112766 2,4-dichloro-N-(4-methoxy-2-nitrophenyl)benzamide

2,4-dichloro-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No. B5112766
M. Wt: 341.1 g/mol
InChI Key: JQRIKEXPHQZXGL-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4-methoxy-2-nitrophenyl)benzamide, also known as dicamba, is a synthetic auxin herbicide widely used in agriculture to control broadleaf weeds. It was first developed in the 1960s and has since become one of the most commonly used herbicides worldwide.

Scientific Research Applications

Corrosion Inhibition

A study by Mishra et al. (2018) investigated the corrosion inhibition properties of N-Phenyl-benzamide derivatives, including those with methoxy and nitro substituents, for mild steel in acidic environments. These derivatives, including ones similar to 2,4-dichloro-N-(4-methoxy-2-nitrophenyl)benzamide, showed high inhibition efficiencies, with the methoxy substituent enhancing efficiency. This indicates potential applications in protecting metals from corrosion (Mishra et al., 2018).

Crystal Structure Analysis

Saeed et al. (2008) synthesized and analyzed the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, a compound structurally related to 2,4-dichloro-N-(4-methoxy-2-nitrophenyl)benzamide. Their study provides insights into the molecular arrangement and bonding characteristics, which can be crucial in understanding the physical and chemical properties of similar compounds (Saeed et al., 2008).

Antimicrobial and Antidiabetic Potential

Thakal et al. (2020) explored the antidiabetic and antimicrobial potential of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives. They found significant inhibitory effects against α-glucosidase and α-amylase enzymes, suggesting that similar compounds like 2,4-dichloro-N-(4-methoxy-2-nitrophenyl)benzamide might have applications in managing diabetes and infections (Thakal et al., 2020).

Pesticide Degradation Studies

Nakagawa and Crosby (1974) examined the photodecomposition of nitrofen, a compound structurally similar to 2,4-dichloro-N-(4-methoxy-2-nitrophenyl)benzamide. This research helps in understanding the environmental degradation pathways and stability of such compounds, which is vital for assessing their ecological impact and for developing safer pesticides (Nakagawa & Crosby, 1974).

properties

IUPAC Name

2,4-dichloro-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O4/c1-22-9-3-5-12(13(7-9)18(20)21)17-14(19)10-4-2-8(15)6-11(10)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRIKEXPHQZXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(4-methoxy-2-nitrophenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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